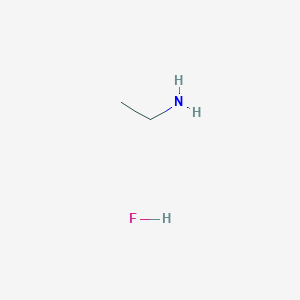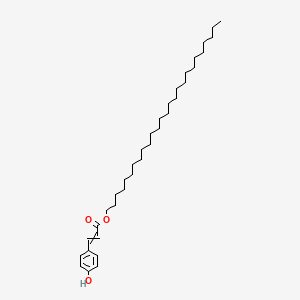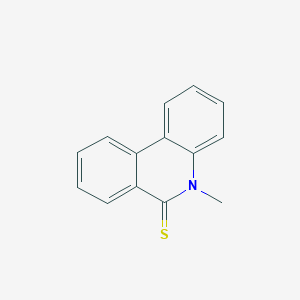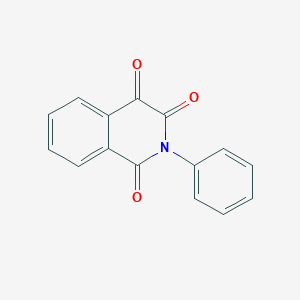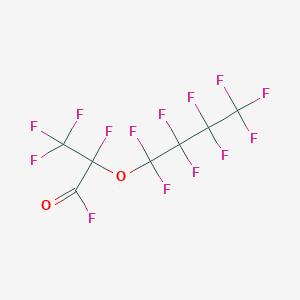
1-(Triethylstannyl)-1H-pyrrole-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Triethylstannyl)-1H-pyrrole-2,5-dione is an organotin compound that features a pyrrole ring substituted with a triethylstannyl group. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science. The presence of the triethylstannyl group in this compound imparts unique chemical properties that make it valuable for various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Triethylstannyl)-1H-pyrrole-2,5-dione typically involves the reaction of a pyrrole derivative with a triethylstannyl reagent. One common method is the stannylation of pyrrole-2,5-dione using triethylstannyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve large-scale stannylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
1-(Triethylstannyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The triethylstannyl group can be oxidized to form organotin oxides.
Reduction: The compound can be reduced to form the corresponding pyrrole derivative.
Substitution: The triethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or ozone can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as halides, amines, or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Organotin oxides and pyrrole derivatives.
Reduction: Reduced pyrrole derivatives.
Substitution: Various substituted pyrrole compounds depending on the nucleophile used.
科学研究应用
1-(Triethylstannyl)-1H-pyrrole-2,5-dione has several scientific research applications, including:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of 1-(Triethylstannyl)-1H-pyrrole-2,5-dione involves the interaction of the triethylstannyl group with molecular targets. The stannyl group can participate in coordination with metal centers, facilitating catalytic reactions. Additionally, the compound can undergo redox reactions, influencing its reactivity and interactions with other molecules.
相似化合物的比较
Similar Compounds
1-(Trimethylstannyl)-1H-pyrrole-2,5-dione: Similar structure but with a trimethylstannyl group instead of triethylstannyl.
1-(Tributylstannyl)-1H-pyrrole-2,5-dione: Contains a tributylstannyl group, offering different steric and electronic properties.
1-(Triethylsilyl)-1H-pyrrole-2,5-dione: Features a triethylsilyl group, providing a comparison between stannyl and silyl substituents.
Uniqueness
1-(Triethylstannyl)-1H-pyrrole-2,5-dione is unique due to the specific properties imparted by the triethylstannyl group. This group enhances the compound’s reactivity and stability, making it valuable for specialized applications in synthesis and catalysis.
属性
CAS 编号 |
65284-41-5 |
|---|---|
分子式 |
C10H17NO2Sn |
分子量 |
301.96 g/mol |
IUPAC 名称 |
1-triethylstannylpyrrole-2,5-dione |
InChI |
InChI=1S/C4H3NO2.3C2H5.Sn/c6-3-1-2-4(7)5-3;3*1-2;/h1-2H,(H,5,6,7);3*1H2,2H3;/q;;;;+1/p-1 |
InChI 键 |
VTMRVFBBLOYPKG-UHFFFAOYSA-M |
规范 SMILES |
CC[Sn](CC)(CC)N1C(=O)C=CC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Phenyl[triamino(bromo)-lambda~5~-phosphanyl]methanone](/img/structure/B14474964.png)
